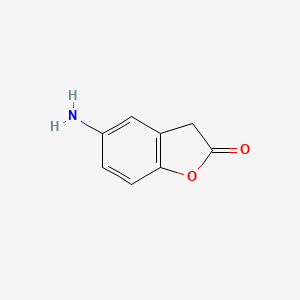

5-Aminobenzofuran-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXLYGAUEAPJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511104 | |

| Record name | 5-Amino-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83528-03-4 | |

| Record name | 5-Amino-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5-Aminobenzofuran-2(3H)-one

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 5-aminobenzofuran-2(3H)-one, a valuable intermediate in pharmaceutical and materials science. The primary focus is the reduction of the aromatic nitro group in the precursor, 5-nitrobenzofuran-2(3H)-one. This document details the underlying chemical principles, compares various synthetic strategies, and offers optimized, step-by-step protocols. It is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this critical transformation, including mechanistic insights, process optimization, safety protocols, and analytical characterization.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis.[1][2] Its bifunctional nature, featuring a reactive aromatic amine and a lactone moiety, makes it a versatile precursor for a variety of complex heterocyclic compounds.[1] Notably, this compound and its derivatives are instrumental in the development of novel therapeutic agents and advanced materials.[1][3] For instance, it serves as a crucial intermediate in the synthesis of certain antiarrhythmic drugs.[4] The efficient and selective synthesis of this compound is, therefore, a topic of significant interest in the chemical and pharmaceutical industries.

The most common and direct route to this amine is through the reduction of its nitro precursor, 5-nitrobenzofuran-2(3H)-one.[1] The choice of reduction methodology is critical, as it must be efficient and chemoselective to avoid unwanted side reactions and ensure a high yield of the desired product. This guide will delve into the most effective methods for this transformation.

Strategic Approaches to Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry.[5] Several established methods can be employed, each with its own set of advantages and disadvantages in terms of reaction conditions, functional group tolerance, and scalability. The primary methods applicable to the synthesis of this compound include:

-

Catalytic Hydrogenation: This is often the method of choice due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[6]

-

Metal-Acid Reductions: Classic methods using metals like tin or iron in acidic media are robust and effective.[5][7]

-

Transfer Hydrogenation: This method offers an alternative to using gaseous hydrogen, employing a hydrogen donor molecule in the presence of a catalyst.

The selection of the optimal method depends on factors such as the scale of the reaction, available equipment, and the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

In-Depth Analysis of Reduction Methodologies

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and highly effective method for the reduction of nitroarenes.[7][8] The reaction involves the use of hydrogen gas in the presence of a palladium catalyst supported on activated carbon to maximize its surface area and activity.[8]

Mechanism: The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the palladium surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.[6]

Advantages:

-

High efficiency and often quantitative yields.

-

Clean reaction with water as the primary byproduct.[6]

-

The catalyst can be recovered and potentially reused.

Considerations:

-

Requires specialized equipment for handling hydrogen gas safely.[9]

-

The catalyst can be pyrophoric, especially after use, and requires careful handling.[10][11]

-

Pd/C can also reduce other functional groups, such as alkenes, alkynes, and benzyl ethers, which may be a concern for more complex substrates.[8][12]

Metal-Acid Reduction: Tin(II) Chloride (SnCl2) in Acidic Media

The use of tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and reliable method for nitro group reduction.[5][7][13]

Mechanism: The reduction with SnCl2 proceeds via a series of single electron transfers from the tin(II) species to the nitro group, with protonation steps facilitated by the acidic medium. The reaction progresses through nitroso and hydroxylamine intermediates before yielding the final amine.[13][14]

Advantages:

-

Does not require specialized high-pressure equipment.

-

Generally tolerant of a wide range of functional groups.[7][15]

Considerations:

-

The reaction is stoichiometric, requiring multiple equivalents of the tin reagent, which can lead to significant amounts of tin-based waste.[15]

-

The workup procedure can be cumbersome due to the formation of tin salts that may need to be removed.[15]

-

The strongly acidic conditions may not be suitable for acid-sensitive substrates.

Metal-Acid Reduction: Iron (Fe) in Acidic Media

Reduction with iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, is another well-established method.[5][7] This method is often favored in industrial settings due to the low cost and low toxicity of iron.

Mechanism: Similar to other metal-acid reductions, the reaction involves electron transfer from the iron metal to the nitro group, facilitated by the acidic environment.

Advantages:

-

Iron is inexpensive and environmentally benign compared to other metals.

-

The reaction conditions are generally mild.[7]

Considerations:

-

The reaction can be slower than other methods.

-

Large excesses of iron powder are often required, which can complicate the workup and product isolation.[6]

Experimental Protocols

Synthesis of the Starting Material: 5-Nitrobenzofuran-2(3H)-one

The precursor, 5-nitrobenzofuran-2(3H)-one, is typically synthesized via the nitration of 3H-benzofuran-2-one (also known as 2-coumaranone).[1][4]

Protocol:

-

Dissolve 3H-benzofuran-2-one in acetic anhydride.

-

Cool the solution in an ice bath to maintain a temperature below 293 K.[1][4]

-

Slowly add a pre-mixed solution of 65% nitric acid and glacial acetic acid dropwise to the reaction mixture.[1][4]

-

After the addition is complete, stir the mixture and reflux for one hour.[1][4]

-

Decompose the reaction by pouring it over a mixture of ice and sulfuric acid.[1][4]

-

Filter the resulting precipitate and recrystallize from ethyl acetate to obtain pure 5-nitrobenzofuran-2(3H)-one.[1][4]

Protocol 1: Catalytic Hydrogenation using Pd/C

Materials:

-

5-nitrobenzofuran-2(3H)-one

-

Palladium on carbon (5-10% loading)[8]

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas

-

Celite® (for filtration)

Procedure:

-

In a hydrogenation vessel, add 5-nitrobenzofuran-2(3H)-one and the solvent (e.g., ethanol).

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen).[10]

-

Seal the vessel and purge the system with nitrogen to remove any oxygen.[9][16]

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.[16]

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet.[10]

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Reduction with Tin(II) Chloride

Materials:

-

5-nitrobenzofuran-2(3H)-one

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (solvent)

-

Sodium hydroxide (NaOH) solution for workup

Procedure:

-

Dissolve 5-nitrobenzofuran-2(3H)-one in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction by adding a sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the tin salts.

-

Extract the aqueous filtrate with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizing the Synthesis

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Catalytic Hydrogenation:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[9][17]

-

Ensure all equipment is properly grounded to prevent static discharge.[9]

-

Palladium on carbon catalysts are pyrophoric, especially when dry or after use. Always handle the catalyst in an inert atmosphere and keep it wet with solvent or water.[10][11]

-

Pressure-rated equipment should always be used for reactions involving hydrogen gas.[9]

Metal-Acid Reductions:

-

Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

-

The neutralization step with a strong base can be exothermic and should be performed with cooling.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure of the product.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the amine (N-H stretching) and lactone carbonyl (C=O stretching) groups.

| Parameter | 5-Nitrobenzofuran-2(3H)-one | This compound |

| Molecular Formula | C₈H₅NO₄ | C₈H₇NO₂ |

| Molecular Weight | 179.13 g/mol [4] | 149.15 g/mol [] |

| Appearance | Crystalline solid | Solid |

| Key IR Peaks | ~1780 cm⁻¹ (C=O), ~1530 & 1350 cm⁻¹ (NO₂) | ~3400-3200 cm⁻¹ (N-H), ~1760 cm⁻¹ (C=O) |

Conclusion

The synthesis of this compound from its nitro precursor is a critical transformation for the production of valuable pharmaceutical intermediates. While several reduction methods are available, catalytic hydrogenation with Pd/C often provides the cleanest and most efficient route, provided the necessary safety precautions are taken. For laboratories not equipped for hydrogenation, metal-acid reductions with tin(II) chloride or iron offer viable alternatives. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, and cost considerations. This guide provides the necessary technical details and safety protocols to enable researchers to perform this synthesis successfully and safely.

References

- 1. Buy 5-Nitro-3H-benzofuran-2-one | 21997-23-9 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 10. chem.uci.edu [chem.uci.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. orgosolver.com [orgosolver.com]

- 14. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 15. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 16. njhjchem.com [njhjchem.com]

- 17. weihaicm.com [weihaicm.com]

Technical Guide: Spectroscopic Characterization of 5-Aminobenzofuran-2(3H)-one

Introduction

5-Aminobenzofuran-2(3H)-one is a heterocyclic organic compound featuring a benzofuran core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. Benzofuran derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[1][2][3] The precise characterization of such molecules is the bedrock upon which all subsequent research is built. Unambiguous identification and structural confirmation through modern spectroscopic techniques are non-negotiable prerequisites for advancing a compound through the discovery and development pipeline.

This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers working with this and structurally related compounds.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the target molecule.

| Property | Value |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol [] |

| Exact Mass | 149.0477 g/mol [5] |

| CAS Number | 83528-03-4[][6] |

The structure consists of a bicyclic system where a furanone ring is fused to a benzene ring, with an amine substituent at the 5-position. This arrangement dictates the expected spectroscopic signals.

Analytical Workflow

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical and systematic workflow. This process ensures that each piece of data validates the others, leading to a confident structural assignment.

Caption: Workflow for the synthesis and structural validation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, it provides direct evidence for the molecular formula.

Experimental Protocol: Electron Ionization (EI) GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for volatile, thermally stable small molecules. EI provides a parent molecular ion and a reproducible fragmentation pattern that serves as a "fingerprint" for the compound.

-

Sample Preparation: Dissolve approximately 1 mg of purified this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injector: Set to 250°C. Inject 1 µL of the sample solution in splitless mode.

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Hold at 100°C for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection (EI):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Interpretation

The primary goal is to identify the molecular ion peak (M⁺•). For this compound (C₈H₇NO₂), the expected exact mass is 149.0477.

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M]⁺• | 149.05 | ~149 | Molecular Ion |

| [M-CO]⁺• | 121.06 | ~121 | Loss of carbon monoxide from the lactone |

| [M-CO-HCN]⁺• | 94.05 | ~94 | Subsequent loss of hydrogen cyanide |

Expert Insight: The loss of a neutral CO molecule (28 Da) is a characteristic fragmentation pathway for lactones and related cyclic esters.[7] This fragmentation provides strong evidence for the benzofuranone core. Further fragmentation patterns can help confirm the overall structure. The presence of nitrogen often leads to characteristic fragments, though these can be complex.[8] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and key fragments, matching the observed mass to the calculated mass to within a few parts per million (ppm).[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Rationale: ATR-FTIR is a rapid and convenient method that requires minimal sample preparation. It is ideal for solid or liquid samples.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400 - 3300 | Medium-Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Weak | C-H Stretch | Aliphatic C-H (from -CH₂-) |

| ~1760 | Very Strong | C=O Stretch | γ-Lactone (Ester) |

| 1620 - 1580 | Medium-Strong | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | Strong | C-O Stretch | Ester |

Expert Insight: The most diagnostic peak in the IR spectrum is the very strong absorption around 1760 cm⁻¹. This frequency is characteristic of a carbonyl group within a five-membered ring (a γ-lactone), which is a key feature of the benzofuran-2(3H)-one structure.[1] This, combined with the distinct double peaks in the 3400-3300 cm⁻¹ region typical of a primary amine's symmetric and asymmetric stretches, provides compelling evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Experimental Protocol: Solution-State NMR

Rationale: High-resolution solution-state NMR provides detailed structural information. Deuterated solvents are used to avoid overwhelming signals from the solvent itself.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse acquisition.

-

Acquisition Parameters: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same instrument as ¹H.

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Parameters: Acquire 1024 or more scans due to the lower natural abundance of ¹³C.

-

Data Interpretation

Note: The following are predicted chemical shifts and coupling patterns based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

3.2.1. Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 7.2 | d | 1H | H-7 | Ortho to the oxygen, shielded. |

| ~6.7 - 6.8 | dd | 1H | H-6 | Coupled to H-7 and H-4. |

| ~6.6 - 6.7 | d | 1H | H-4 | Ortho to the amine, shielded. |

| ~5.1 | s (broad) | 2H | -NH₂ | Exchangeable protons, broad signal. |

| ~3.6 | s | 2H | H-3 | Aliphatic -CH₂- adjacent to carbonyl and oxygen. |

3.2.2. Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C-2 | Lactone carbonyl carbon. |

| ~145 | C-5 | Aromatic carbon bonded to -NH₂. |

| ~140 | C-7a | Aromatic carbon at ring junction, bonded to O. |

| ~125 | C-3a | Aromatic carbon at ring junction. |

| ~115 | C-6 | Aromatic C-H. |

| ~112 | C-7 | Aromatic C-H. |

| ~108 | C-4 | Aromatic C-H. |

| ~35 | C-3 | Aliphatic -CH₂- carbon. |

Expert Insight: In the ¹H NMR, the three aromatic protons will appear as a distinct set of coupled signals (a doublet, a doublet of doublets, and a doublet). The two protons at the C-3 position are chemically equivalent and will appear as a singlet, integrating to 2H. The amine protons often appear as a broad singlet that may shift in position depending on concentration and solvent. In the ¹³C NMR, the lactone carbonyl carbon (C-2) will be the most downfield signal, typically above 170 ppm. The aromatic carbons will appear in the 105-150 ppm range, with the carbon attached to the nitrogen (C-5) being significantly affected by the amine's electron-donating nature.

Conclusion

The structural elucidation of this compound is achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. MS confirms the molecular formula, IR identifies the key lactone and amine functional groups, and NMR maps out the precise arrangement of atoms in the carbon-hydrogen framework. Together, these methods provide an unambiguous and comprehensive characterization, establishing a solid foundation for any further investigation into the chemical and biological properties of this compound.

References

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. 83528-03-4|this compound|BLD Pharm [bldpharm.com]

- 7. 1(3H)-Isobenzofuranone [webbook.nist.gov]

- 8. scispace.com [scispace.com]

- 9. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization and Purity Assessment of 5-Aminobenzofuran-2(3H)-one (CAS Number: 83528-03-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminobenzofuran-2(3H)-one, identified by CAS number 83528-03-4, is a heterocyclic organic compound belonging to the benzofuranone family. Its structure, featuring a bicyclic system with an amino group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the lactone and aromatic amine moieties offers multiple sites for chemical modification, rendering it a versatile intermediate in the synthesis of more complex molecules with potential biological activities. Given its role as a key starting material, a thorough understanding of its characterization and the stringent control of its purity are paramount to ensure the quality, safety, and efficacy of any downstream products.

This technical guide provides a comprehensive overview of the essential analytical methodologies for the characterization and purity determination of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge to confidently assess the quality of this important chemical entity.

Physicochemical Properties

A foundational aspect of characterizing any chemical substance is the determination of its physicochemical properties. These parameters are not only crucial for identity confirmation but also inform decisions regarding handling, storage, and formulation.

| Property | Value | Source |

| CAS Number | 83528-03-4 | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Density | 1.377 g/cm³ | [1] |

| Boiling Point | 357.168 °C at 760 mmHg | [1] |

| Flash Point | 200.772 °C | [1] |

| Refractive Index | 1.656 | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Synthesis and Potential Impurities

A robust purity assessment is intrinsically linked to a comprehensive understanding of the synthetic route, as this knowledge allows for the prediction of potential process-related impurities. A common and logical synthetic pathway to this compound is through the reduction of its nitro precursor, 5-nitrobenzofuran-2(3H)-one.[2][3]

Figure 1: Plausible synthetic route to this compound via reduction of the corresponding nitro compound, highlighting a potential hydroxylamine intermediate.

This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., with palladium on carbon) or metal-based reducing agents (e.g., iron in acidic media).[4][5] Based on this synthetic pathway, several potential impurities should be considered during purity analysis:

-

5-Nitrobenzofuran-2(3H)-one (Starting Material): Incomplete reaction can lead to the presence of the starting nitro compound in the final product.

-

5-Hydroxylaminobenzofuran-2(3H)-one (Intermediate): Partial reduction of the nitro group can result in the formation of the corresponding hydroxylamine, which may be present as an impurity.[4]

-

By-products from the Reducing Agent: Depending on the chosen reduction method, by-products from the reducing agent or catalyst may be present.

-

Degradation Products: The benzofuranone ring system can be susceptible to hydrolysis, especially under harsh pH and temperature conditions, potentially leading to ring-opened impurities.[6]

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR should be employed.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, doublet of doublets) that can be used to confirm the position of the amino group.

-

Methylene Protons: The two protons of the methylene group in the furanone ring (at the 3-position) are expected to appear as a singlet, likely in the range of δ 3.5-4.5 ppm.

-

Amine Protons: The two protons of the primary amine group will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: The lactone carbonyl carbon will be the most downfield signal, typically in the range of δ 170-180 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the amino group will be significantly shielded compared to the others.

-

Methylene Carbon: The methylene carbon in the furanone ring will appear in the aliphatic region, likely around δ 30-40 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) |

| C=O Stretch (Lactone) | 1760-1800 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch (Aromatic Amine) | 1250-1360 |

| C-O Stretch (Lactone) | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (149.15 g/mol ) should be observed.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of CO from the lactone ring, as well as fragmentation of the furanone ring. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.

Purity Determination

The assessment of purity is a critical step in the quality control of any chemical substance intended for use in research and development. Chromatographic techniques are the methods of choice for this purpose.

Figure 2: A generalized workflow for the purity analysis of this compound using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for this compound.[7] A reversed-phase HPLC method is recommended.

Step-by-Step HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good separation of the main component from potential impurities with different polarities.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound should be used. A PDA detector is advantageous as it can provide spectral information for peak identification and purity assessment.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Purity Calculation: Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Method Validation:

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[8][9][10] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the purity analysis of this compound, particularly for the identification of volatile or semi-volatile impurities.[11] However, due to the polarity of the amino group, derivatization may be necessary to improve its chromatographic behavior and prevent peak tailing.

Step-by-Step GC-MS Protocol (with Derivatization):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Derivatization: The primary amine can be derivatized, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) to increase volatility and improve peak shape.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent, add the derivatizing agent, and heat if necessary to complete the reaction.

-

Analysis: Inject the derivatized sample into the GC-MS system.

-

Data Analysis: Identify peaks by their mass spectra and retention times. Quantify purity by comparing the peak area of the derivatized analyte to the total peak area.

Conclusion

The comprehensive characterization and stringent purity control of this compound are critical for its successful application in research and drug development. This guide has outlined a systematic approach utilizing a combination of spectroscopic and chromatographic techniques. Unambiguous structural elucidation should be achieved through a combination of NMR, FTIR, and mass spectrometry. Purity should be rigorously assessed using a validated HPLC method, which is the recommended primary technique. By implementing these analytical strategies, researchers and scientists can ensure the quality and consistency of this important chemical intermediate, thereby contributing to the reliability and reproducibility of their scientific endeavors.

References

- 1. echemi.com [echemi.com]

- 2. Buy 5-Nitro-3H-benzofuran-2-one | 21997-23-9 [smolecule.com]

- 3. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moravek.com [moravek.com]

- 8. wjarr.com [wjarr.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. iosrphr.org [iosrphr.org]

- 11. researchgate.net [researchgate.net]

The Therapeutic Promise of Aminobenzofuranone Scaffolds: A Technical Guide to Biological Activities

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets, leading to diverse pharmacological activities. The benzofuranone core, a heterocyclic compound composed of fused benzene and furanone rings, is a quintessential example of such a scaffold.[1] Its rigid, planar structure provides an ideal foundation for the strategic placement of functional groups, enabling fine-tuning of its biological profile. When an amino group is introduced, forming an aminobenzofuranone, the scaffold's potential is significantly amplified. This addition not only influences the molecule's physicochemical properties, such as solubility and basicity, but also provides a key interaction point for hydrogen bonding with biological macromolecules.

This guide offers an in-depth exploration of the multifaceted biological activities of aminobenzofuranone derivatives. We will dissect their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents, moving beyond a mere catalog of activities to explain the causality behind experimental designs and the mechanistic underpinnings of their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable, field-proven protocols.

I. Anticancer Activity: Targeting Uncontrolled Proliferation

The application of aminobenzofuranone derivatives in oncology is a rapidly expanding field of research.[1] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines, often acting through multiple mechanisms.[1][2][3]

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of aminobenzofuranone scaffolds stems from their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include:

-

Inhibition of Tubulin Polymerization: Certain 3-aminobenzophenone derivatives, which share structural similarities, act as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine-binding site on tubulin, they disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This mechanism is crucial as microtubules are vital for cell division, intracellular transport, and maintenance of cell shape.

-

Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells are driven by kinases. Benzofuran derivatives have been shown to inhibit key kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β).[1] For instance, certain derivatives exhibited potent dual inhibitory activity against both CDK2 and GSK-3β, with IC₅₀ values in the nanomolar range.[1]

-

Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Aminobenzofuranones can trigger apoptosis through various pathways, often initiated by the inhibition of critical survival signals or the activation of pro-apoptotic proteins.[2][3]

-

Overcoming Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[5][6] Novel 2-aminobenzofuran derivatives have been identified as potent P-gp inhibitors, capable of sensitizing resistant cancer cells to conventional chemotherapeutic drugs like vincristine and doxorubicin.[5][6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the aminobenzofuranone scaffold has yielded crucial insights into the structural requirements for potent anticancer activity:

-

Substitution Patterns: The position and nature of substituents on both the benzofuran ring and the amino group are critical. For example, studies on 3-amidobenzofuran derivatives showed that specific substitutions led to significant antiproliferative efficacy against breast (MDA-MB-231) and colon (HCT-116, HT-29) cancer cell lines, with IC₅₀ values in the low micromolar range.[1]

-

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can enhance anticancer activity, likely by improving the molecule's ability to form halogen bonds with target proteins, thereby increasing binding affinity.

-

Hybrid Molecules: Combining the benzofuran scaffold with other pharmacologically active moieties, such as chalcones or triazoles, has emerged as a promising strategy to create hybrid molecules with enhanced cytotoxic effects.[3]

Quantitative Data Summary: Anticancer Potency

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | - | - | [1] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | - | - | [1] |

| Benzofuran-Chalcone (33d) | A-375 (Melanoma) | 4.15 | Cisplatin | 9.46 | [1] |

| Benzofuran-Chalcone (33d) | MCF-7 (Breast) | 3.22 | Cisplatin | 12.25 | [1] |

| Benzofuran-Chalcone (4g) | HCC1806 (Breast) | 5.93 | Cisplatin | - | [3] |

| Benzofuran-Oxadiazole (14c) | HCT116 (Colon) | 3.27 | - | - | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[7][8][9] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[8][9]

Rationale: This protocol is chosen for its robustness, high-throughput compatibility, and its ability to provide a quantitative measure (IC₅₀) of a compound's potency.[9][10] It serves as a crucial first step in screening novel compounds for anticancer activity.[10][11]

Step-by-Step Methodology: [12][13][14]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare stock solutions of aminobenzofuranone derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours. The duration is critical to allow the compound to exert its effect on cell proliferation.

-

MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][15]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[9]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13][15]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[9][12]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological driver of numerous diseases. Aminobenzofuranone scaffolds have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of key pro-inflammatory mediators.[16][17][18]

Mechanism of Action: Quenching the Flames

The anti-inflammatory effects of these compounds are often traced back to their ability to interfere with major inflammatory signaling pathways:

-

Inhibition of NO and PGE₂ Production: A hallmark of their activity is the inhibition of nitric oxide (NO) and prostaglandin E₂ (PGE₂) production in inflammatory cells like macrophages.[17] This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[15]

-

Modulation of NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[15][18] Certain benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways (e.g., IKKα/β, IκBα, p65, ERK, JNK, p38), thereby preventing the downstream expression of pro-inflammatory cytokines like TNF-α and IL-6.[18]

-

Protein Kinase C (PKC) Pathway Interference: Some benzofuranone derivatives have shown antihypersensitive and anti-inflammatory effects that are possibly mediated through interference with the Protein Kinase C (PKC) activation pathway.[19]

Workflow & Signaling Diagram

Caption: Inhibition of LPS-induced inflammatory pathways by aminobenzofuranones.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of NO by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[15][20] It's a standard method for screening compounds for anti-inflammatory activity.

Rationale: The Griess assay is a simple, rapid, and cost-effective method to quantify NO production, a key mediator of inflammation. The protocol uses RAW 264.7 murine macrophages, a well-established cell line for studying inflammatory responses to lipopolysaccharide (LPS).[15]

Step-by-Step Methodology: [15][20]

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Cytotoxicity Pre-Screen (MTT): Before assessing anti-inflammatory effects, it is crucial to perform an MTT assay (as described in the anticancer section) to determine non-toxic concentrations of the aminobenzofuranone compounds.[15] This ensures that any observed reduction in NO is not simply due to cell death.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the pre-treated cells with LPS (1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

-

Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent (a solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

III. Neuroprotective and Antimicrobial Activities: Expanding the Therapeutic Horizon

Beyond cancer and inflammation, the aminobenzofuranone scaffold shows promise in neurology and infectious diseases.

Neuroprotection: Shielding Neurons from Damage

Benzofuran derivatives have demonstrated significant neuroprotective effects against excitotoxicity, a process implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[21][22][23]

-

Mechanism: They can protect primary cultured rat cortical cells from damage induced by N-methyl-D-aspartate (NMDA), an excitotoxic agent.[21][22] Certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives showed potent anti-excitotoxic effects, with some compounds exhibiting efficacy comparable to the known NMDA antagonist, memantine.[21][22]

-

Antioxidant Activity: Some derivatives also possess antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation, which contributes to their neuroprotective profile.[22] Structure-activity relationship studies suggest that substitutions at specific positions of the benzofuran moiety are crucial for these protective actions.[22]

Antimicrobial Activity: A Broad Spectrum of Defense

The benzofuran core is a component of many natural and synthetic antimicrobial agents.[24][25][26]

-

Spectrum of Activity: Aminobenzofuranone derivatives have been synthesized and evaluated for their activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[24][27][28]

-

Structure-Activity Relationship: The antimicrobial potency is highly dependent on the specific chemical structure. For example, in a study of 3-Substituted Isobenzofuran-1(3-H)-One derivatives, all tested compounds showed antifungal activity, with a more pronounced inhibitory effect on S. aureus compared to E. coli.[24]

IV. Conclusion and Future Outlook

The aminobenzofuranone scaffold represents a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The ability to systematically modify the core structure allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the development of novel therapeutics.

Future research should focus on elucidating the precise molecular targets for these compounds through advanced techniques like proteomics and crystallography. Further optimization of lead compounds to improve their pharmacokinetic properties and in vivo efficacy is essential. The development of multi-target agents, leveraging the scaffold's ability to interact with diverse biological systems, could lead to innovative treatments for complex diseases. The continued exploration of the aminobenzofuranone chemical space holds immense promise for addressing unmet medical needs across multiple therapeutic areas.

References

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. clyte.tech [clyte.tech]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 [mdpi.com]

- 24. imjst.org [imjst.org]

- 25. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Utility of the Amino Group in 5-Aminobenzofuran-2(3H)-one

Abstract

The benzofuran-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an amino group at the 5-position unlocks a vast potential for synthetic diversification, enabling the modulation of physicochemical properties and pharmacological profiles. This guide provides an in-depth exploration of the reactivity of the 5-amino group in 5-aminobenzofuran-2(3H)-one. We present a framework of validated, representative protocols for key transformations including the synthesis of the core molecule, N-acylation, N-alkylation, and diazotization followed by Sandmeyer reactions. Each section elucidates the underlying chemical principles, offers detailed experimental workflows, and discusses the expected outcomes, providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for leveraging this versatile chemical moiety.

Introduction: The Strategic Importance of the 5-Amino Group

The benzofuran-2(3H)-one, or 2-coumaranone, ring system is a recurring motif in natural products and synthetic pharmaceuticals, valued for its rigid structure and diverse biological activities, including anti-inflammatory and anticancer properties.[3][4] The strategic placement of a primary aromatic amine at the C-5 position transforms this scaffold into a highly versatile building block. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, influencing the electron density of the system, yet remains a potent nucleophile.

This nucleophilicity is the cornerstone of its synthetic utility, allowing for a suite of chemical modifications. These modifications are critical in drug discovery for:

-

Structure-Activity Relationship (SAR) Studies: Systematically altering the substituent on the amino group allows for a detailed probing of the target binding pocket.

-

Improving Pharmacokinetic Properties: Acylation and alkylation can modify lipophilicity, solubility, and metabolic stability.

-

Bioisosteric Replacement: The amino group and its derivatives can serve as bioisosteres for other functional groups, aiding in lead optimization.

-

Introducing New Pharmacophores: The amine can be completely replaced by other functional groups via diazonium salt intermediates, opening entirely new avenues for structural diversity.

This guide will address the practical aspects of these transformations. While specific literature on the reactivity of this compound is not extensively detailed, the protocols herein are constructed based on well-established, fundamental reactions of aromatic amines and are presented as robust starting points for experimental work.

Synthesis of the Core Scaffold: this compound

The most logical and common route to this compound is a two-step process starting from the commercially available 2-hydroxyphenylacetic acid. This involves the synthesis of the lactone ring, followed by nitration and subsequent reduction.

Workflow for Synthesis

The overall synthetic pathway is a reliable and scalable route to the target amine.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 5-Nitro-1-benzofuran-2(3H)-one

This protocol combines the lactonization and nitration steps as adapted from established literature procedures.

-

Protocol Reference: This procedure is based on the method described by Munoz-Muniz & Juaristi (2003) for the synthesis of the nitro intermediate.[5]

-

Causality: Toluene with a Dean-Stark trap is used for the initial lactonization to effectively remove water and drive the equilibrium towards the formation of 3H-benzofuran-2-one. The subsequent nitration is performed at low temperature to control the exothermic reaction and prevent unwanted side products. Acetic anhydride is used as the solvent for nitration.

Detailed Protocol:

-

To a 100 mL flask equipped with a Dean-Stark trap and magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol), toluene (60 mL), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reflux the mixture for 4 hours, collecting the water removed in the Dean-Stark trap.

-

Once lactonization is complete (monitored by TLC), remove the residual solvent under reduced pressure to yield crude 3H-benzofuran-2-one.

-

In a separate flask, dissolve the crude 3H-benzofuran-2-one (assuming quantitative yield, ~3.9 g) in acetic anhydride (25 mL) and cool the solution to below 293K (20°C) in an ice bath.

-

Prepare a nitrating mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL). Add this mixture dropwise to the cooled benzofuranone solution, ensuring the temperature is maintained below 293K.

-

After the addition is complete, stir the mixture and allow it to reflux for 1 hour.

-

Decompose the reaction by carefully pouring it over a mixture of ice and sulfuric acid.

-

Filter the resulting precipitate. Recrystallize the solid from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one.[5]

Step 3: Reduction to this compound

The reduction of the aromatic nitro group is a standard transformation. Catalytic hydrogenation is often the cleanest method.

-

Protocol Reference: This is a representative protocol based on the well-established use of Palladium on carbon (Pd/C) for the reduction of aromatic nitro groups.[6][7][8]

-

Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for hydrogenation.[9] Hydrogen gas is the reducing agent. Ethanol or methanol is a common solvent as it solubilizes the starting material and does not interfere with the reaction. The reaction proceeds via the transfer of hydrogen from the catalyst surface to the nitro group.

Detailed Protocol:

-

In a hydrogenation flask, dissolve 5-nitrobenzofuran-2(3H)-one (1.0 g, 5.58 mmol) in ethanol (50 mL).

-

Carefully add 10% Palladium on carbon (Pd/C) (50 mg, ~5 mol% Pd).

-

Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). Repeat this process three times.

-

Pressurize the vessel with H₂ (typically 1-3 atm, or use a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by recrystallization or column chromatography if necessary.

Exploring the Reactivity of the 5-Amino Group

The primary aromatic amine of this compound is a versatile functional handle. Its reactivity is analogous to that of aniline, primarily serving as a nucleophile.

N-Acylation: Formation of Amides

N-acylation is a robust and highly reliable reaction that converts the primary amine into a secondary amide. This transformation is often used to protect the amine, reduce its basicity, or introduce a new functional group for further elaboration.

Caption: General workflow for the N-acylation reaction.

-

Protocol Reference: This is a standard procedure for the acetylation of aromatic amines.

-

Causality: Acetic anhydride is the acylating agent. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. Pyridine, a non-nucleophilic base, is used to neutralize the acetic acid byproduct, driving the reaction to completion.

Detailed Protocol for N-Acetylation:

-

Dissolve this compound (500 mg, 3.35 mmol) in pyridine (10 mL) in a round-bottom flask with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (0.35 mL, 3.69 mmol, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

-

Upon completion, pour the reaction mixture into ice-water (50 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 5-acetamidobenzofuran-2(3H)-one.

Expected Characterization Changes:

-

¹H NMR: Disappearance of the broad -NH₂ signal and appearance of a new amide N-H singlet (typically δ 8-10 ppm) and a new methyl singlet for the acetyl group (typically δ 2.1-2.3 ppm).

-

IR: Appearance of a strong amide C=O stretch (around 1660-1690 cm⁻¹) and an N-H bending vibration (around 1550 cm⁻¹).

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine.[1][3] However, for specific applications, mono-alkylation can be achieved under controlled conditions.

-

Protocol Reference: This protocol is adapted from a general procedure for the N-alkylation of analogous aromatic amines.[10]

-

Causality: This is a nucleophilic substitution (Sɴ2) reaction where the amine acts as the nucleophile and attacks the alkyl halide.[11] A weak base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction without significantly deprotonating the starting amine. DMF is a polar aprotic solvent that facilitates Sɴ2 reactions.

Detailed Protocol for Mono-Benzylation:

-

To a stirred suspension of potassium carbonate (K₂CO₃) (690 mg, 5.0 mmol, 1.5 equivalents) in dimethylformamide (DMF) (15 mL), add this compound (500 mg, 3.35 mmol).

-

Add benzyl bromide (0.40 mL, 3.35 mmol, 1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the N-benzylated product.

| Parameter | N-Acylation | N-Alkylation |

| Electrophile | Acylating Agent (e.g., Ac₂O) | Alkyl Halide (e.g., BnBr) |

| Base | Pyridine (scavenger) | K₂CO₃ (acid scavenger) |

| Solvent | Pyridine, DCM, or THF | DMF, Acetonitrile |

| Product | Amide | Secondary/Tertiary Amine |

| Key Challenge | Hydrolysis of acylating agent | Over-alkylation |

Table 1: Comparison of N-Acylation and N-Alkylation Conditions.

Diazotization and Sandmeyer Reactions: Replacing the Amino Group

The Sandmeyer reaction is a powerful tool for replacing an aromatic amino group with a wide variety of substituents (e.g., -Cl, -Br, -CN) that are difficult to introduce via other methods.[12][13] The reaction proceeds through a diazonium salt intermediate.[14]

Caption: Workflow for Diazotization and Sandmeyer Chlorination.

-

Protocol Reference: This is a representative protocol based on the classical Sandmeyer reaction conditions.[15][16][17]

-

Causality: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures forms a relatively unstable diazonium salt. The low temperature is critical to prevent premature decomposition. The subsequent addition of a copper(I) salt (e.g., CuCl) catalyzes the decomposition of the diazonium salt via a single-electron transfer mechanism, releasing nitrogen gas and generating an aryl radical, which is then trapped by the halide from the copper salt.[12]

Detailed Protocol for Chlorination:

-

Suspend this compound (1.0 g, 6.70 mmol) in a mixture of concentrated HCl (5 mL) and water (5 mL). Stir and cool to 0-5°C in an ice-salt bath.

-

In a separate flask, dissolve sodium nitrite (NaNO₂) (0.51 g, 7.37 mmol, 1.1 equivalents) in a minimal amount of cold water (~2 mL).

-

Add the NaNO₂ solution dropwise to the stirred amine suspension, keeping the temperature strictly between 0 and 5°C. The formation of a clear solution indicates the formation of the diazonium salt. Stir for an additional 15 minutes at this temperature.

-

In a separate beaker, dissolve copper(I) chloride (CuCl) (0.73 g, 7.37 mmol, 1.1 equivalents) in concentrated HCl (5 mL). Cool this solution to 0-5°C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30 minutes to ensure complete decomposition.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude 5-chlorobenzofuran-2(3H)-one by column chromatography or recrystallization.

Conclusion and Future Outlook

The 5-amino group of this compound serves as a linchpin for synthetic diversification. The foundational reactions of N-acylation, N-alkylation, and diazotization provide robust and reliable pathways to a vast array of novel derivatives. The protocols detailed in this guide, built upon established chemical principles, offer a solid framework for researchers to begin their exploration. As the demand for novel therapeutics with fine-tuned properties continues to grow, the strategic modification of scaffolds like this compound will remain a critical endeavor in medicinal chemistry and materials science. Further research into novel catalytic methods for these transformations will undoubtedly expand the synthetic toolbox and accelerate the discovery of new functional molecules.

References

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. benchchem.com [benchchem.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Diazotisation [organic-chemistry.org]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

- 17. pharmdguru.com [pharmdguru.com]

A Senior Application Scientist's Guide to 5-Aminobenzofuran-2(3H)-one: Sourcing, Specification, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and drug discovery, the benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds. Among its derivatives, 5-aminobenzofuran-2(3H)-one stands out as a versatile and highly valuable building block. Its unique combination of a lactone and an aromatic amine provides two reactive handles for divergent synthesis, enabling the construction of complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, providing in-depth information on the commercial availability, key suppliers, critical physicochemical properties, and strategic applications of this compound. We will delve into the practicalities of sourcing this reagent, the importance of stringent quality control, and the scientific context that makes it a compound of significant interest.

Section 1: Chemical Identity and Physicochemical Profile

Precise identification is the cornerstone of reproducible research. This compound is a specific isomer, and it is crucial to distinguish it from its structural relatives. The primary identifier for any chemical substance is its CAS (Chemical Abstracts Service) number.

Key Identifier:

It is imperative to use this CAS number during procurement to avoid inadvertently ordering isomeric structures such as 5-Amino-2-benzofuran-1(3H)-one (CAS: 65399-05-5), which possesses a different substitution pattern and reactivity profile.

The table below summarizes the essential physicochemical properties of this compound, compiled from various supplier technical data sheets.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [1][2][] |

| Molecular Weight | 149.15 g/mol | [2][] |

| IUPAC Name | 5-amino-1-benzofuran-2(3H)-one | [1] |

| Synonyms | 5-amino-3H-1-benzofuran-2-one, 2(3H)-Benzofuranone, 5-amino- | [1] |

| Appearance | Solid (form may vary by supplier) | |

| Boiling Point | 357.17 °C at 760 mmHg | [1] |

| Density | 1.377 g/cm³ | [1] |

| SMILES | O=C1OC2=CC=C(N)C=C2C1 | [2] |

| InChI Key | XZXLYGAUEAPJET-UHFFFAOYSA-N | [1] |

Section 2: Commercial Availability and Supplier Overview

This compound is available from a select number of chemical suppliers who specialize in research chemicals and building blocks for organic synthesis. Availability typically ranges from milligram to gram scale, with options for bulk or custom synthesis inquiries. The following table provides a comparative overview of prominent suppliers.

| Supplier | Product Name | CAS Number | Notes / Purity |

| BLD Pharm | This compound | 83528-03-4 | Offered for research use. Also lists the hydrochloride salt form.[2][4] |

| BOC Sciences | This compound | 83528-03-4 | Listed as a main product, available for inquiry. BOC Sciences specializes in custom synthesis and GMP-compliant production.[] |

| CHEMLYTE SOLUTIONS | This compound | 83528-03-4 | A manufactory based in China, listed on the Echemi platform.[1] |

| Sigma-Aldrich (Merck) | 5-Amino-2-benzofuran-1(3H)-one | 65399-05-5 | Note: This is the isomer. Researchers should exercise caution. It is sold under the "AldrichCPR" brand for early discovery, often without extensive analytical data. |

| Fisher Scientific | 5-Amino-2-benzofuran-1(3H)-one | 65399-05-5 | Distributes the Sigma-Aldrich product. Again, this is the isomer.[5] |

Section 3: A Practical Protocol for Sourcing and Qualification

Sourcing a chemical building block is more than a simple transaction; it is the first step in ensuring the validity of an entire experimental cascade. A flawed starting material invalidates all subsequent results. As a Senior Application Scientist, I advocate for a self-validating procurement system.

Step-by-Step Sourcing Workflow

-

Initial Screening: Identify potential suppliers using the correct CAS Number (83528-03-4) as the primary search query.

-

Request for Quotation (RFQ): Contact the sales or technical support departments of the shortlisted suppliers. Request quotes for your desired quantity.

-

Crucial Documentation Request: Alongside the quote, always request the following:

-

Certificate of Analysis (CoA): This is non-negotiable. It provides lot-specific data on purity (e.g., via HPLC or NMR) and identity.

-

Safety Data Sheet (SDS): Essential for proper handling, storage, and risk assessment.

-

-

Supplier Vetting: Evaluate the responsiveness and technical knowledge of the supplier. A reputable supplier will readily provide comprehensive documentation.

-

CoA Analysis: Scrutinize the CoA. Does the analytical method used (e.g., ¹H-NMR, HPLC) confirm the structure and stated purity? Does it match reference data?

-

Purchase and Incoming QC: Upon receipt, it is best practice to perform your own identity confirmation (e.g., by NMR or mass spectrometry) to verify the material before use in critical experiments.

Procurement Workflow Diagram

The following diagram illustrates this self-validating procurement workflow.

Caption: A robust workflow for sourcing chemical reagents.

Section 4: Scientific Context and Strategic Applications

The utility of this compound stems from its role as a synthon in the assembly of more complex, biologically relevant molecules. Benzofuran derivatives are integral to numerous areas of pharmaceutical development.

-